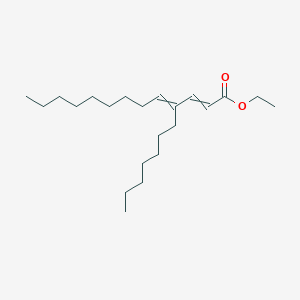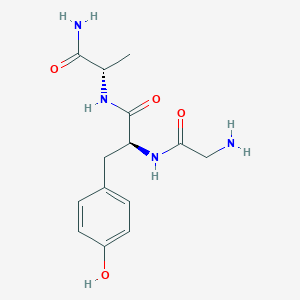
Glycyl-L-tyrosyl-L-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-tyrosyl-L-alaninamide: is a tripeptide composed of glycine, tyrosine, and alanine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmaceuticals, and materials science. The presence of amino acids like tyrosine and alanine in its structure contributes to its unique properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of N-chloroacetyl-L-tyrosine with glycine and alanine under alkaline conditions.
Ammonolysis Reaction: Another method involves the ammonolysis of N-chloroacetyl-L-tyrosine with concentrated aqueous ammonia. This reaction is performed at a temperature of 40-50°C and a pressure of -0.08MPa to -0.10MPa.
Industrial Production Methods: Industrial production of Glycyl-L-tyrosyl-L-alaninamide often involves the use of immobilized cells or enzymes to enhance the efficiency and yield of the synthesis process. For example, immobilized Escherichia coli expressing amino acid ester acyltransferase can be used for continuous production .
化学反应分析
Types of Reactions:
Oxidation: Glycyl-L-tyrosyl-L-alaninamide can undergo oxidation reactions, particularly at the tyrosine residue, which contains a phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the amide bonds, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the amino and carboxyl groups. Reagents like acyl chlorides and anhydrides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of acylated or esterified products.
科学研究应用
Chemistry: Glycyl-L-tyrosyl-L-alaninamide is used as a model compound in peptide synthesis and studies related to peptide bond formation and stability.
Biology: In biological research, this tripeptide is used to study protein-protein interactions, enzyme-substrate specificity, and peptide transport mechanisms.
Medicine: The compound has potential therapeutic applications due to its ability to mimic natural peptides and interact with biological targets. It is investigated for its role in drug delivery systems and as a potential therapeutic agent for various diseases.
Industry: In the industrial sector, this compound is used in the development of novel biomaterials and as a component in the formulation of pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of Glycyl-L-tyrosyl-L-alaninamide involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the tyrosine residue allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding to target proteins. The compound can modulate enzymatic activity and influence signal transduction pathways, leading to various biological effects.
相似化合物的比较
Glycyl-L-tyrosine: A dipeptide composed of glycine and tyrosine, used in similar applications but lacks the alanine residue.
L-alanyl-L-glutamine: Another tripeptide with different amino acid composition, used in therapeutic applications.
L-alanyl-L-alanine: A dipeptide used in studies related to peptide stability and solubility.
Uniqueness: Glycyl-L-tyrosyl-L-alaninamide is unique due to the presence of all three amino acids (glycine, tyrosine, and alanine) in its structure. This combination imparts distinct physicochemical properties and biological activities, making it suitable for a wide range of applications in research and industry.
属性
CAS 编号 |
54604-44-3 |
|---|---|
分子式 |
C14H20N4O4 |
分子量 |
308.33 g/mol |
IUPAC 名称 |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C14H20N4O4/c1-8(13(16)21)17-14(22)11(18-12(20)7-15)6-9-2-4-10(19)5-3-9/h2-5,8,11,19H,6-7,15H2,1H3,(H2,16,21)(H,17,22)(H,18,20)/t8-,11-/m0/s1 |
InChI 键 |
NQLWAWZBRFKIQP-KWQFWETISA-N |
手性 SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN |
规范 SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


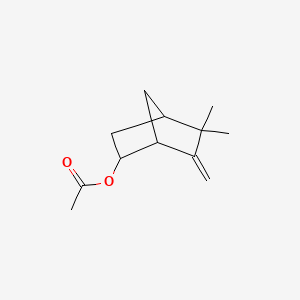

![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)

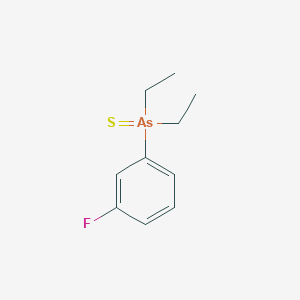
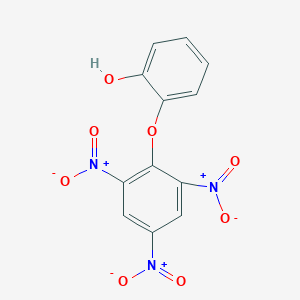
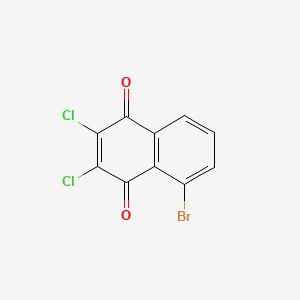
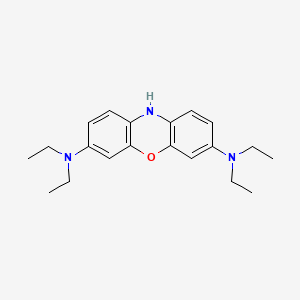
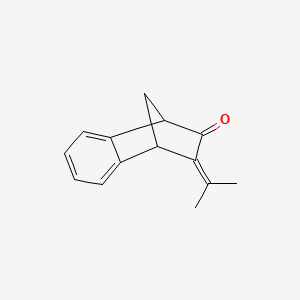
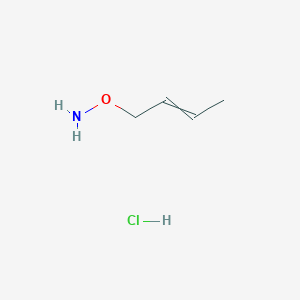
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
